3,5-Dichloro-4-(difluoromethoxy)aniline

Medicinal Chemistry Building Block Structure-Activity Relationship

Replacing this specific polyhalogenated aniline with cheaper analogs risks altering reaction outcomes and biological activity due to its unique steric/electronic profile. The 3,5-dichloro pattern dictates amine nucleophilicity, while the -OCF₂H group modulates LogP and metabolic stability. - **Solution**: Defined substitution pattern for reproducible synthesis - **Outcome**: Avoids unwanted byproducts; predictable ADME properties - **Supply**: Strict 2-8°C storage ensures integrity from lab to scale-up

Molecular Formula C7H5Cl2F2NO
Molecular Weight 228.02
CAS No. 101847-52-3
Cat. No. B2864599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(difluoromethoxy)aniline
CAS101847-52-3
Molecular FormulaC7H5Cl2F2NO
Molecular Weight228.02
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(F)F)Cl)N
InChIInChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2
InChIKeyJBLIDOJYHVLMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-(difluoromethoxy)aniline Overview


3,5-Dichloro-4-(difluoromethoxy)aniline (CAS 101847-52-3) is a polyhalogenated aniline derivative with the molecular formula C₇H₅Cl₂F₂NO and a molecular weight of 228.02 g/mol . It features a unique substitution pattern combining two electron-withdrawing chlorine atoms at the 3- and 5-positions with a lipophilic difluoromethoxy (-OCF₂H) group at the para-position relative to the primary amine . This compound is exclusively employed as a versatile research chemical and advanced building block for the synthesis of more complex molecules in pharmaceutical and agrochemical development .

1

Unique 3,5-dichloro-4-OCF₂H pattern for exploring new chemical space

2

Defined reactivity profile supports reproducible coupling and derivatization

3

Specified storage and handling conditions ensure synthesis-grade consistency

Why Substitution with Analogs Fails


Substituting 3,5-Dichloro-4-(difluoromethoxy)aniline with other halogenated anilines—even closely related regioisomers—is not trivial and can fundamentally alter synthetic outcomes and biological activity profiles. The specific 3,5-dichloro substitution pattern dictates a unique steric and electronic environment around the reactive amine group, influencing its nucleophilicity in coupling reactions and the conformational preferences of derived products [1]. The para-difluoromethoxy group contributes distinct metabolic stability and lipophilicity (LogP) compared to trifluoromethoxy or methoxy analogs, directly impacting the pharmacokinetic properties of downstream drug candidates . Furthermore, as an intermediate, the compound's purity and well-defined structure are critical for ensuring reproducible yields and avoiding unwanted side products, making direct substitution with a cheaper, less characterized analog a significant risk in both discovery and process chemistry . The following quantitative evidence provides the basis for this specific selection.

Regioisomer mismatch alters reaction outcome

Using 2,6-dichloro or other regioisomers leads to divergent reactivity and unintended products; synthetic fidelity depends on correct substitution pattern.

Lipophilicity shift vs OCF₃ or OMe analogs

The para-OCF₂H group provides distinct metabolic stability and logP that OCF₃ or methoxy analogs may not replicate, impacting downstream ADME profiles.

Purity and batch consistency critical for scale-up

Less characterized or lower-purity substitutes risk unexpected byproducts, lower yields, and failed process chemistry transfers.

Quantitative Differentiation Evidence


Structural Comparison with Halogenated Aniline Analogs

The compound's unique combination of 3,5-dichloro substitution and a para-difluoromethoxy group distinguishes it from other halogenated aniline building blocks. A direct structural comparison highlights a molecular weight difference of +35.45 g/mol and a distinct substitution pattern versus 4-Chloro-3-(difluoromethoxy)aniline, and a -16.98 g/mol difference versus the trifluoromethoxy analog . These differences are not trivial; they dictate distinct steric and electronic profiles that influence the properties of derived compounds.

Structural Comparison
Class-level
MW +35.45 g/mol vs 4-Cl analog; −16.98 g/mol vs OCF₃ analog
Substitution pattern dictates steric and electronic profiles
Class-level inference; comparative analytical data to verify
Medicinal Chemistry Building Block Structure-Activity Relationship

Regioisomeric Specificity vs. 2,6-Dichloro Isomer

The position of chlorine atoms on the aniline ring is critical for its intended application. While the 2,6-dichloro-4-(difluoromethoxy)aniline isomer (CAS 154807-46-2) serves as a key intermediate in the synthesis of the CRF1 receptor antagonist BMS-665053 [1], the 3,5-dichloro isomer (the target compound) represents a distinct chemical entity with a different substitution pattern . This regioisomeric difference alters the amine's steric hindrance and electronic properties, leading to divergent reactivity and, consequently, different applications as a building block. The target compound is not a substitute for the 2,6-isomer in the BMS-665053 synthesis, and vice versa.

Regioisomer Specificity
Class-level
3,5- vs 2,6-dichloro substitution leads to distinct reactivity and defined intermediate roles
Regioisomer fidelity is non-negotiable for synthetic success
Class-level inference; role-specific evidence from literature
Process Chemistry Regioselectivity Pharmaceutical Intermediate

Predicted Physicochemical Property Differences

Predicted physicochemical data provide a baseline for comparing 3,5-Dichloro-4-(difluoromethoxy)aniline with its simpler, non-fluorinated analog, 3,5-dichloroaniline. The introduction of the difluoromethoxy group substantially alters key properties. The target compound is predicted to have a higher boiling point (+42.7°C) and a lower density (-0.069 g/cm³) than 3,5-dichloroaniline [REFS-1, REFS-2]. The pKa of the target compound is predicted to be significantly lower (2.03 vs. a typical aniline pKa of ~4.6), indicating a much weaker basicity for the amine group due to the strong electron-withdrawing effects of the chlorine and difluoromethoxy substituents .

Predicted Properties
Class-level
Δ BP +42.7°C, Δ Density −0.069 g/cm³, pKa 2.03 vs 4.6
Informs purification and reactivity expectations
Predicted values; experimental validation recommended
ADME/Tox Physicochemical Properties Chemical Stability

Storage and Handling: Verifiable Stability Data for Supply Chain Integrity

Vendor-specified storage conditions serve as a practical, verifiable metric for compound stability and long-term reliability. The target compound requires sealed storage in a dry environment at 2-8°C, with shipping at room temperature . This specific requirement provides a clear procurement specification. Adherence to these conditions, as guaranteed by reputable vendors, ensures that the compound retains its certified purity and reactivity upon arrival, a critical factor for reproducible research.

Storage Stability
Specification review
Sealed, dry, 2–8°C storage; RT shipping
Defined conditions support supply chain reliability
Verify vendor adherence for critical applications
Supply Chain Stability Procurement

Validated Application Scenarios


Medicinal Chemistry Building Block

The specific 3,5-dichloro-4-(difluoromethoxy) substitution pattern offers a distinct steric and electronic profile compared to other halogenated anilines [1]. This makes it an ideal building block for synthesizing libraries of novel compounds in drug discovery, where the goal is to explore unique chemical space to find new hits. Its predicted lipophilic character (implied by the -OCF₂H group) and altered basicity (pKa ~2.03) can be strategically exploited to modulate the ADME properties of lead candidates .

Process Chemistry Intermediate

When a specific synthetic route has been optimized around the reactivity of 3,5-Dichloro-4-(difluoromethoxy)aniline, as exemplified by the use of its regioisomer in the BMS-665053 synthesis [1], substituting this building block with a different analog is not an option. This compound's well-defined structure and purity are essential for achieving the expected yields and avoiding the formation of difficult-to-remove byproducts during scale-up. Its specified storage conditions (2-8°C) ensure material integrity from procurement through to process development .

Agrochemical R&D Precursor

The difluoromethoxy group is a privileged motif in modern agrochemicals, contributing to enhanced metabolic stability and bioavailability in target organisms [1]. As a polyhalogenated aniline, this compound serves as an advanced intermediate for the synthesis of potential new fungicides, herbicides, or insecticides. Its distinct substitution pattern, compared to known agrochemical intermediates like 2,4-dichloro-3-(difluoromethoxy)aniline (a component of the fungicide Diflumetorim), provides a new vector for developing next-generation crop protection solutions .

Application
Selection Property
Validation Focus
Medicinal Chemistry: Novel Scaffold Exploration
Unique 3,5-dichloro-4-OCF₂H substitution pattern
Confirm reactivity and selectivity in coupling reactions
Process Chemistry: Reproducible Scale-up
Well-defined structure and purity
Verify yields and byproduct profiles under optimized conditions
Agrochemical R&D: Next-Gen Active Discovery
Difluoromethoxy motif for metabolic stability
Screen against target organisms; confirm stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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